molecular formula C15H16ClN3O2S B2560756 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034633-25-3

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2560756
CAS No.: 2034633-25-3
M. Wt: 337.82
InChI Key: IRQJLXRQZATXGM-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS: 2034633-25-3, molecular formula: C₁₅H₁₆ClN₃O₂S, molecular weight: 337.8244 g/mol) is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. This moiety is linked via an ethanone bridge to a thiophen-3-yl aromatic system .

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQJLXRQZATXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.

    Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Thiophene Attachment: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by linking the piperidine and thiophene moieties to the pyrimidine core under controlled conditions, typically involving base-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vandetanib Derivatives Containing Piperidine and Nitroimidazole Groups

Example Compound: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone (Molecular weight: 570.1668 g/mol) .

Parameter Target Compound Vandetanib Derivative
Core Structure Piperidine-ethanone-thiophene Piperidine-ethanone-quinazoline
Aromatic Substituents Thiophen-3-yl, 5-Cl-pyrimidine 3-Bromo-4-methylphenyl, nitroimidazole
Molecular Weight 337.82 g/mol 570.17 g/mol
Synthetic Yield Not reported 66.6%
Key Features Chloropyrimidine for electronic modulation Quinazoline for kinase inhibition, nitroimidazole for hypoxia targeting

Key Differences: The Vandetanib analog replaces the thiophene with a quinazoline scaffold, a known pharmacophore in tyrosine kinase inhibitors (e.g., EGFR inhibitors). The nitroimidazole group may enhance tumor hypoxia targeting, whereas the target compound’s thiophene and chloropyrimidine could favor different electronic interactions .

Piperazine-Based Thiophene Derivatives

Example Compound :
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (Molecular weight: 410.6 g/mol) .

Parameter Target Compound Piperazine-Thiophene Derivative
Heterocycle Piperidine Piperazine
Thiophene Position 3-position 2-position (thioether linkage)
Electron-Withdrawing Groups 5-Cl-pyrimidine 3-Cl, 5-CF₃-pyridine
Synthetic Method Not reported HOBt/TBTU-mediated coupling

The trifluoromethyl and chloro groups on the pyridine enhance lipophilicity compared to the target’s chloropyrimidine. The thiophen-2-ylthio group may confer distinct steric and electronic properties compared to the target’s thiophen-3-yl .

Tetrazole-Piperidine Ethanone Analogs

Example Compound: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (General structure from ) .

Parameter Target Compound Tetrazole-Piperidine Analog
Aromatic System Thiophene, pyrimidine Tetrazole (bioisostere for carboxylic acid)
Synthetic Route Not detailed Chloroacetylation followed by piperidine substitution
Potential Bioactivity Unreported Tetrazoles often improve metabolic stability

Key Differences : The tetrazole group is a polar, acidic bioisostere, which may enhance solubility and mimic carboxylate groups in receptor binding. The target compound’s thiophene and chloropyrimidine likely prioritize hydrophobic interactions .

Chloropyrimidine-Containing Heterocycles from WHO INN List

Example Compound: (5R)-2-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]-4-{[1-(hydroxymethyl)cyclobutyl]amino}-6,7-dihydro-5H-thieno[3,2-d]pyrimidin-5-one .

Parameter Target Compound WHO-Listed Analog
Core Structure Ethanone-linked Fused thieno-pyrimidinone
Chloropyrimidine Position Piperidin-3-yloxy Piperidin-4-yl
Additional Groups Thiophen-3-yl Hydroxymethylcyclobutylamino

Key Differences: The WHO compound incorporates a fused thieno-pyrimidinone system, likely enhancing planar rigidity for DNA intercalation or kinase binding. The hydroxymethylcyclobutyl group adds hydrogen-bonding capacity, contrasting with the target’s simpler thiophene .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropyrimidine moiety , a piperidine ring , and a thiophene group , which contribute to its diverse biological properties. The molecular formula is C14H16ClN3O2SC_{14}H_{16}ClN_{3}O_{2S}, and it has a molecular weight of approximately 317.81 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may modulate signaling pathways involved in inflammation, cancer progression, and microbial resistance. For instance, the thiophene group has been associated with bioactivation processes that can lead to the formation of reactive metabolites, which may exert cytotoxic effects on target cells .

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity

  • Studies have shown that compounds with thiophene moieties often exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

2. Anti-inflammatory Effects

  • The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This effect could be linked to its interaction with specific receptors involved in inflammatory signaling.

3. Anticancer Potential

  • Preliminary studies suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth. The chloropyrimidine component is often found in compounds with known anticancer activity.

Case Studies and Research Findings

A review of recent literature highlights the following findings related to the biological activity of this compound:

StudyFindings
Bioactivation Studies The thiophene moiety was shown to undergo oxidative bioactivation, forming electrophilic species that can interact with cellular macromolecules .
Antimicrobial Testing In vitro tests indicated significant antimicrobial activity against various strains of bacteria, suggesting potential as an antibiotic agent.
Anti-inflammatory Assays Inflammatory models demonstrated reduced levels of TNF-alpha and IL-6 upon treatment with the compound, indicating anti-inflammatory properties.

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